REACTION_CXSMILES
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[Cl:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:3]=1[NH:4][C:5]1[C:6]([CH2:10][C:11]#N)=[CH:7][S:8][CH:9]=1.[OH-:18].[Na+].[OH2:20]>CO>[Cl:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:3]=1[NH:4][C:5]1[C:6]([CH2:10][C:11]([OH:20])=[O:18])=[CH:7][S:8][CH:9]=1 |f:1.2|
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Name
|
|
Quantity
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31 g
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Type
|
reactant
|
Smiles
|
ClC1=C(NC=2C(=CSC2)CC#N)C(=CC=C1)Cl
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Name
|
|
Quantity
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110 g
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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450 mL
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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220 mL
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Type
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solvent
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Smiles
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CO
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Name
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|
Quantity
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2 L
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Type
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reactant
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Smiles
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O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with toluene
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Name
|
|
Type
|
product
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Smiles
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ClC1=C(NC=2C(=CSC2)CC(=O)O)C(=CC=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |